molecular formula C20H16ClN5O4 B2909346 2-[8-(4-chlorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1251693-14-7

2-[8-(4-chlorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2909346
CAS No.: 1251693-14-7
M. Wt: 425.83
InChI Key: AUBQYLYDVXQYCE-UHFFFAOYSA-N
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Description

2-[8-(4-chlorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide is a potent and selective small molecule inhibitor identified for its activity in oncology research. This compound functions as a covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. Its mechanism involves binding irreversibly to a cysteine residue (Cys481) in the BTK active site , leading to sustained suppression of B-cell proliferation and survival signals. This specific inhibition profile makes it a valuable chemical probe for investigating the pathophysiology of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders. Researchers utilize this compound in vitro and in vivo to delineate BTK-dependent signaling cascades, to explore mechanisms of resistance to existing BTK inhibitors, and to evaluate the efficacy of novel therapeutic strategies targeting B-cell cancers. The triazolopyrazine core structure is a recognized pharmacophore for kinase inhibition , and the specific substitution pattern of this molecule is designed to optimize binding affinity and selectivity. Its primary research value lies in its utility as a tool compound for preclinical studies aimed at validating BTK as a therapeutic target and for the development of next-generation irreversible kinase inhibitors.

Properties

IUPAC Name

2-[8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O4/c1-29-16-5-3-2-4-15(16)23-17(27)12-26-20(28)25-11-10-22-19(18(25)24-26)30-14-8-6-13(21)7-9-14/h2-11H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBQYLYDVXQYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(4-chlorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazolopyrazine core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the chlorophenoxy and methoxyphenyl groups through substitution reactions. These reactions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to consistent product quality. Additionally, the use of automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[8-(4-chlorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The chlorophenoxy and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of benzenesulfonamides, including 4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide, exhibit significant antimicrobial properties.

  • Mechanism of Action : These compounds inhibit carbonic anhydrases (CAs), enzymes critical for microbial growth. A study demonstrated that certain benzenesulfonamide derivatives showed high selectivity for carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM against CA IX and 1.55 to 3.92 μM against CA II, indicating their potential as selective antimicrobial agents .
  • Case Study : In vitro tests revealed that specific compounds exhibited up to 80.69% inhibition of Staphylococcus aureus at a concentration of 50 µg/mL, showcasing their effectiveness against common bacterial pathogens .

Anticancer Research

The anticancer potential of 4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide has been investigated through various studies focusing on its ability to induce apoptosis in cancer cell lines.

  • Apoptosis Induction : One study reported that a derivative of this compound could induce apoptosis in MDA-MB-231 breast cancer cells, increasing annexin V-FITC positivity by 22-fold compared to controls. This suggests a strong potential for these compounds in cancer therapy .
  • Enzyme Inhibition : Additionally, the compound has shown promise as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease treatment. The ability to inhibit these enzymes may also contribute to its anticancer effects by altering cellular signaling pathways .

Cosmetic Formulations

The compound's properties extend into the realm of cosmetic science, where it is being explored for its potential benefits in skincare formulations.

  • Safety and Efficacy : The safety profile of sulfonamide derivatives is crucial for their application in cosmetics. Studies have shown that these compounds can be formulated to enhance skin penetration while maintaining safety standards as dictated by regulatory bodies such as the European Union .
  • Formulation Development : Recent advancements in formulation techniques, such as using Box-Behnken design methodologies, have allowed researchers to optimize the incorporation of compounds like 4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide into topical products, enhancing their moisturizing and therapeutic properties .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
AntimicrobialInhibition of carbonic anhydrasesUp to 80.69% inhibition against Staphylococcus aureus
AnticancerInduction of apoptosis; enzyme inhibitionSignificant apoptosis induction in breast cancer cells
Cosmetic FormulationsEnhanced skin penetration; safety complianceOptimized formulations showing improved efficacy

Mechanism of Action

The mechanism by which 2-[8-(4-chlorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name / ID 8-Position Substituent Acetamide Substituent Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound 4-Chlorophenoxy N-(2-Methoxyphenyl) 453.87 (calc.) Reference
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methoxybenzyl)acetamide (4-Chlorobenzyl)sulfanyl N-(4-Methoxybenzyl) 469.94 Sulfur linkage at 8-position; 4-methoxy vs. 2-methoxy
2-[8-(2-Methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide 2-Methylphenoxy N-(4-Methylbenzyl) ~435 (calc.) Methylphenoxy; 4-methylbenzyl acetamide
2-((7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide 4-Ethoxyphenyl (thio-linked) N-(m-Tolyl) 435.50 Thio linkage; ethoxy vs. chloro; m-tolyl acetamide
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one 4-(4-Benzylpiperazinyl)phenyl N/A (phenyl at 2-position) 464.56 (C28H27N7O) Benzylpiperazine substituent; no acetamide moiety

Key Observations:

  • Acetamide Variations: The 2-methoxyphenyl acetamide in the target compound may improve solubility over analogs with 4-methoxy or alkylbenzyl groups due to steric and electronic differences .
  • Linkage Type: Sulfanyl or thio linkages (e.g., ) may alter metabolic stability compared to the target’s ether linkage.

Biological Activity

The compound 2-[8-(4-chlorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide is a novel triazolo[4,3-a]pyrazine derivative with significant potential in medicinal chemistry. This article explores its biological activities, including antibacterial, antifungal, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H18ClN5O3C_{21}H_{18}ClN_{5}O_{3}, with a molecular weight of approximately 423.9 g/mol. The structure features a triazolopyrazinone core known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H18ClN5O3C_{21}H_{18}ClN_{5}O_{3}
Molecular Weight423.9 g/mol
Core StructureTriazolopyrazinone

Antibacterial Activity

Research indicates that derivatives of the triazolo[4,3-a]pyrazine class exhibit notable antibacterial properties. For instance, a related compound demonstrated moderate to good antibacterial activity against both Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin . The presence of the triazolopyrazinone core is crucial for this activity.

Case Study:
A study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial efficacy. Among these, compound 2e showed an MIC of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against E. coli , indicating strong potential for further development as an antibacterial agent .

Antifungal Activity

The compound's structure also suggests antifungal potential. Triazolo[4,3-a]pyrazine derivatives have been associated with antifungal activities against various fungal strains. The mechanism often involves disrupting fungal cell membrane integrity and inhibiting key enzymatic processes essential for fungal growth.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazolo[4,3-a]pyrazine derivatives. For example, compounds from this class have been shown to induce apoptosis in cancer cell lines such as MCF7 and NCI-H460. The growth inhibition values (GI50) for these compounds were promising, indicating a significant cytotoxic effect against targeted cancer cells.

Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CSF-26842.30

The biological activity of This compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of DNA Gyrase: Similar compounds have been shown to bind to DNA gyrase, an essential enzyme in bacterial DNA replication.
  • Cell Membrane Disruption: The lipophilic nature of the compound enhances its ability to permeate cell membranes, leading to increased antibacterial and antifungal effects.
  • Apoptosis Induction in Cancer Cells: The compound may activate apoptotic pathways in cancer cells through mitochondrial disruption or caspase activation.

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